molecular formula C10H9NO B1530918 2-Methylquinolin-5-ol CAS No. 607-72-7

2-Methylquinolin-5-ol

Cat. No. B1530918
Key on ui cas rn: 607-72-7
M. Wt: 159.18 g/mol
InChI Key: SCDOECQNQZPWAJ-UHFFFAOYSA-N
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Patent
US07964603B2

Procedure details

To a stirred mixture of the 5-amino-2,4-dibromophenol prepared in example 3 (13 g, 49 mmol), acetic acid (65 mL) and HCl (65 mL) was added crotonaldehyde and the resultant mixture was heated at reflux for 1.5 h under argon. HBr (65 mL) and aniline (13 mL) were added and the mixture was refluxed for 5 h. After cooling, the reaction mixture was neutralized by adding of NaHCO3 (˜180 g) and then extracted with EtOAc. The organic extract was dried (MgSO4) and concentrated in vacuo to give a black solid (22 g). The crude product was purified by column chromatography (eluents: CH2Cl2-MeOH 98:2). Yield 5 g (49%) brown-white solid. Rf=0.43 (CH2Cl2-MeOH 9:1).
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
reactant
Reaction Step Four
Quantity
180 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](Br)=[CH:4][C:5](Br)=[C:6]([OH:8])[CH:7]=1.Cl.[CH:12](=O)/[CH:13]=[CH:14]/[CH3:15].NC1C=CC=CC=1.C([O-])(O)=O.[Na+]>C(O)(=O)C>[CH3:15][C:14]1[CH:13]=[CH:12][C:7]2[C:6]([OH:8])=[CH:5][CH:4]=[CH:3][C:2]=2[N:1]=1 |f:4.5|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
NC=1C(=CC(=C(C1)O)Br)Br
Name
Quantity
65 mL
Type
reactant
Smiles
Cl
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C)=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
13 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Step Five
Name
Quantity
180 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 h under argon. HBr (65 mL)
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=2C=CC=C(C2C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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